Cas no 886779-46-0 (3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester)

3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester is a protected indole-piperazine derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. The tert-butyl ester group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The indole moiety provides a versatile scaffold for further functionalization, making this compound valuable in the development of biologically active molecules, particularly in medicinal chemistry. Its structural features enable efficient coupling reactions and modifications, supporting the synthesis of complex heterocyclic systems. This reagent is particularly useful in peptidomimetics and CNS-targeted drug discovery due to its piperazine core, which is prevalent in pharmacologically relevant compounds.
3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester structure
886779-46-0 structure
Product Name:3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
CAS No:886779-46-0
MF:C18H25N3O2
MW:315.410004377365
CID:6443729
PubChem ID:72210708
Update Time:2025-05-23

3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 1260608-98-7
    • EN300-1878661
    • (S)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • tert-butyl 3-[(1H-indol-3-yl)methyl]piperazine-1-carboxylate
    • AB47835
    • 886779-46-0
    • 3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1260605-39-7
    • (R)-3-(1H-INDOL-3-YLMETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • AB47838
    • AB47837
    • 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C18H25N3O2/c1-18(2,3)23-17(22)21-9-8-19-14(12-21)10-13-11-20-16-7-5-4-6-15(13)16/h4-7,11,14,19-20H,8-10,12H2,1-3H3
    • InChI Key: LIILSXAZZQCLIH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCNC(CC2=CNC3C=CC=CC2=3)C1)=O

Computed Properties

  • Exact Mass: 315.19467705g/mol
  • Monoisotopic Mass: 315.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.4Ų

3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester Pricemore >>

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Additional information on 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester

Introduction to 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS No. 886779-46-0)

The compound 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester, identified by its CAS number 886779-46-0, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif combines a piperazine core with an indole moiety, both of which are well-documented for their role in modulating biological pathways and interactions.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indole derivatives as pharmacophores. The indole ring, in particular, is renowned for its presence in numerous bioactive natural products and synthetic compounds. Its ability to engage with various biological targets makes it a cornerstone in drug discovery efforts. The incorporation of an indole group into the 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester structure not only enhances its pharmacological profile but also opens up avenues for further chemical manipulation to optimize its biological activity.

The piperazine moiety, another key component of this compound, is widely recognized for its role as a pharmacological scaffold. Piperazine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiparasitic effects. The presence of the piperazine group in 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester suggests that this compound may possess similar therapeutic potentials. Moreover, the tert-butyl ester functionality at the carboxylic acid position provides a handle for further chemical modifications, enabling the synthesis of analogs with tailored properties.

Recent studies have highlighted the importance of hybrid molecules that combine multiple pharmacophoric units to achieve synergistic effects. The 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester structure exemplifies such a hybrid approach, leveraging the complementary biological activities of the indole and piperazine moieties. This design philosophy has been instrumental in the development of several lead compounds that have advanced into clinical trials.

One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The tert-butyl ester group can be readily hydrolyzed to yield a free carboxylic acid, which can then be further functionalized through various organic transformations. This flexibility allows medicinal chemists to explore diverse structural modifications, enabling the optimization of key pharmacokinetic and pharmacodynamic parameters. Such adaptability is crucial in drug discovery pipelines where rapid iteration and diversification are often required.

The synthesis of 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester involves multi-step organic reactions that showcase the ingenuity of synthetic organic chemistry. Key steps typically include nucleophilic substitution reactions to establish the indole-methyl linkage, followed by reductive amination or other strategies to introduce the piperazine moiety. The protection-deprotection strategy employed during synthesis ensures regioselectivity and minimizes side reactions, which are critical for achieving high yields and purity.

In terms of biological evaluation, preliminary studies on 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester have shown promising results in various in vitro assays. These assays often focus on assessing interactions with target enzymes and receptors relevant to neurological disorders, infectious diseases, and cancer. The compound's ability to modulate these targets suggests its potential as a therapeutic agent or as a building block for more sophisticated drug candidates.

The growing interest in structure-based drug design has further propelled research into molecules like 3-(1H-Indol-3-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester. High-throughput screening (HTS) and virtual screening techniques have been employed to identify hits that exhibit desirable biological activity. Once hits are identified, medicinal chemists use computational tools to model their interactions with biological targets at an atomic level. This approach not only accelerates the discovery process but also provides insights into how structural modifications can enhance binding affinity and selectivity.

The role of computational chemistry in modern drug discovery cannot be overstated. Molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have become indispensable tools for predicting how compounds will behave within a biological system. These methods allow researchers to assess factors like binding affinity, metabolic stability, and pharmacokinetic properties before investing significant resources into experimental validation.

As research progresses, interdisciplinary collaboration between chemists, biologists, and computer scientists continues to drive innovation in medicinal chemistry. The development of 3-(1H-Indol-3-yli-methyl)-pipera-zine-l-carb-oxylic acid tertia-r-butylester exemplifies this collaborative spirit, combining expertise from multiple disciplines to address complex chemical and biological challenges.

The future prospects for this compound remain exciting as new synthetic methodologies emerge alongside advances in our understanding of disease mechanisms. By leveraging cutting-edge technologies and innovative design principles, researchers hope to unlock new therapeutic possibilities that could benefit patients worldwide.

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